1,3-Bis(4-hydroxyphenoxy)benzene
Description
Properties
IUPAC Name |
4-[3-(4-hydroxyphenoxy)phenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPIPXJJJUBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)OC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347822 | |
| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126716-90-3 | |
| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 1,3-Bis(4-hydroxyphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-hydroxyphenoxy)benzene, also known as Resorcinol Bis(4-hydroxyphenyl) Ether, is a polyether compound with the chemical formula C₁₈H₁₄O₄ and a molecular weight of 294.31 g/mol [1]. This molecule is of significant interest in polymer chemistry, particularly in the synthesis of high-performance polymers like polyetheretherketone (PEEK), due to its structural rigidity and thermal stability[2]. Accurate and comprehensive characterization of this molecule is paramount for its application in materials science and drug development. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
This document will delve into the theoretical underpinnings of each technique as they apply to 1,3-Bis(4-hydroxyphenoxy)benzene, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data.
Molecular Structure of 1,3-Bis(4-hydroxyphenoxy)benzene
Caption: Molecular structure of 1,3-Bis(4-hydroxyphenoxy)benzene.
I. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The principle lies in the fact that chemical bonds vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, absorption occurs. This results in a unique spectral fingerprint of the molecule.
A. Predicted FTIR Spectrum of 1,3-Bis(4-hydroxyphenoxy)benzene
Based on its molecular structure, the following table summarizes the expected characteristic absorption bands for 1,3-Bis(4-hydroxyphenoxy)benzene.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3600-3200 | O-H (Phenol) | Stretching | Strong, Broad |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium |
| 1600-1475 | C=C (Aromatic) | Stretching | Medium-Strong |
| 1260-1000 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |
| 900-675 | C-H (Aromatic) | Out-of-plane Bending | Strong |
B. Experimental Protocol for FTIR Analysis
This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample like 1,3-Bis(4-hydroxyphenoxy)benzene using the KBr pellet method. This method is chosen to minimize interference from the sample matrix.
1. Sample Preparation (KBr Pellet Method):
-
Rationale: The use of potassium bromide (KBr) is ideal as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
-
Procedure:
-
Grind a small amount (1-2 mg) of 1,3-Bis(4-hydroxyphenoxy)benzene into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding for several minutes to ensure a homogenous mixture.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
2. Instrument Parameters:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.
3. Data Acquisition and Interpretation:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the FTIR spectrum.
-
Process the spectrum (e.g., baseline correction) as needed.
-
Identify and label the characteristic absorption peaks and compare them with the predicted values and reference spectra.
Caption: Experimental workflow for FTIR analysis.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its elemental composition. Furthermore, the fragmentation pattern of the molecular ion can be used to elucidate the structure of the molecule.
A. Predicted Mass Spectrum and Fragmentation of 1,3-Bis(4-hydroxyphenoxy)benzene
For 1,3-Bis(4-hydroxyphenoxy)benzene, Electron Ionization (EI) is a common ionization method. The expected key peaks in the mass spectrum are detailed below.
| m/z | Proposed Fragment | Description |
| 294 | [C₁₈H₁₄O₄]⁺ | Molecular Ion (M⁺) |
| 295 | [¹³CC₁₇H₁₄O₄]⁺ | M+1 isotope peak |
| 201 | [C₁₂H₉O₃]⁺ | Loss of a hydroxyphenoxy radical |
| 185 | [C₁₂H₉O₂]⁺ | Fission of the ether linkage |
| 157 | - | A significant fragment observed in experimental data[3] |
| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |
Fragmentation Pathway:
Aromatic ethers are known to produce stable molecular ions due to the delocalization of electrons in the aromatic rings. Fragmentation often occurs at the ether linkages. The stability of the resulting fragments dictates the major peaks observed in the spectrum.
Caption: Predicted mass spectrometry fragmentation pathway.
B. Experimental Protocol for Mass Spectrometry Analysis
This protocol describes a general procedure for the analysis of 1,3-Bis(4-hydroxyphenoxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Rationale: The sample must be dissolved in a suitable volatile solvent for introduction into the GC.
-
Procedure:
-
Prepare a stock solution of 1,3-Bis(4-hydroxyphenoxy)benzene in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
2. Instrument Parameters (GC-MS with EI):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Acquisition and Interpretation:
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 1,3-Bis(4-hydroxyphenoxy)benzene.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library spectra and the predicted fragmentation pattern for confirmation.
III. Conclusion
The combined application of FTIR and Mass Spectrometry provides a robust and comprehensive characterization of 1,3-Bis(4-hydroxyphenoxy)benzene. FTIR spectroscopy confirms the presence of key functional groups (phenolic O-H, aromatic C-H, and aryl ether C-O), while mass spectrometry provides the molecular weight and valuable structural information through its fragmentation pattern. The detailed protocols and interpretation guidelines presented in this document serve as a valuable resource for researchers and scientists working with this important chemical compound, ensuring accurate and reliable analytical results.
References
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PubChem. (n.d.). 1,3-Bis(4-hydroxyphenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Bis(3-hydroxyphenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Retrieved from [Link]
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PureSynth. (n.d.). 13-Bis(4-Hydroxyphenoxy)Benzene 98.0%(GC). Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,3-Bis(4-hydroxyphenoxy)benzene. Retrieved from [Link]
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Yang, M., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15), 1351-1358. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). Retrieved from [Link]
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Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1,3-Bis(4-hydroxyphenoxy)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-hydroxyphenoxy)benzene, a key monomer in the synthesis of high-performance polymers. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand and determine its solubility in various organic solvents. The guide delves into the theoretical principles governing the solubility of this aromatic ether, provides qualitative solubility predictions based on its molecular structure, and presents a detailed experimental protocol for accurate solubility determination. Furthermore, it introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection and provides estimated parameters for 1,3-Bis(4-hydroxyphenoxy)benzene.
Introduction: The Significance of 1,3-Bis(4-hydroxyphenoxy)benzene and Its Solubility
1,3-Bis(4-hydroxyphenoxy)benzene, also known as Resorcinol Bis(4-hydroxyphenyl) Ether, is a crucial building block in the synthesis of advanced polymers such as poly(ether ether ketone) (PEEK) and other polyaryletherketones (PAEKs).[1] These high-performance thermoplastics are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in demanding applications across the aerospace, automotive, electronics, and medical industries.
The solubility of 1,3-Bis(4-hydroxyphenoxy)benzene in organic solvents is a critical parameter that dictates its handling, processing, and reactivity during polymerization. A thorough understanding of its solubility behavior is paramount for:
-
Reaction Kinetics and Control: Ensuring a homogeneous reaction medium for consistent polymer chain growth and molecular weight distribution.
-
Processability and Formulation: Developing suitable solvent systems for casting films, spinning fibers, and creating coatings.
-
Purification: Selecting appropriate solvents for crystallization and removal of impurities.
-
Material Characterization: Preparing solutions for analytical techniques such as spectroscopy and chromatography.
This guide aims to equip researchers with the foundational knowledge and practical tools to effectively address the solubility challenges associated with this important monomer.
Physicochemical Properties of 1,3-Bis(4-hydroxyphenoxy)benzene
A fundamental understanding of the physicochemical properties of 1,3-Bis(4-hydroxyphenoxy)benzene is essential for predicting its solubility.
Table 1: Physicochemical Properties of 1,3-Bis(4-hydroxyphenoxy)benzene
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄O₄ | [2] |
| Molecular Weight | 294.31 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 135.0 to 139.0 °C | [3] |
| Synonyms | Resorcinol Bis(4-hydroxyphenyl) Ether | [3] |
| XLogP3 | 4.3 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Central Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Phenoxy Group 1 O1 [pos="-1.74,1!", label="O"]; C7 [pos="-2.61,0.5!", label="C"]; C8 [pos="-3.48,1!", label="C"]; C9 [pos="-4.35,0.5!", label="C"]; C10 [pos="-4.35,-0.5!", label="C"]; C11 [pos="-3.48,-1!", label="C"]; C12 [pos="-2.61,-0.5!", label="C"]; O3 [pos="-5.22,1!", label="OH"];
// Phenoxy Group 2 O2 [pos="1.74,-1!", label="O"]; C13 [pos="2.61,-0.5!", label="C"]; C14 [pos="3.48,-1!", label="C"]; C15 [pos="4.35,-0.5!", label="C"]; C16 [pos="4.35,0.5!", label="C"]; C17 [pos="3.48,1!", label="C"]; C18 [pos="2.61,0.5!", label="C"]; O4 [pos="5.22,-1!", label="OH"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- O3; C4 -- O2; O2 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C13; C15 -- O4; }
Figure 1: Molecular Structure of 1,3-Bis(4-hydroxyphenoxy)benzene
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For 1,3-Bis(4-hydroxyphenoxy)benzene, the key structural features influencing its solubility are:
-
Polarity: The molecule possesses a significant degree of polarity due to the presence of two ether linkages (-O-) and two hydroxyl (-OH) groups. These groups create regions of partial negative and positive charges, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the ether linkages and hydroxyl groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a dominant factor in its solubility in protic solvents (e.g., alcohols) and other hydrogen bond-accepting solvents (e.g., ketones, ethers).
-
Aromatic Rings: The three benzene rings contribute to the molecule's nonpolar character through van der Waals forces (specifically, London dispersion forces). These aromatic regions will interact favorably with nonpolar or aromatic solvents.
Based on these features, a qualitative prediction of solubility can be made:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, where hydrogen bonding and strong dipole-dipole interactions can occur.
-
Moderate Solubility: Expected in solvents with intermediate polarity like acetone, tetrahydrofuran (THF), and ethyl acetate, which can act as hydrogen bond acceptors.
-
Low Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, where the polar hydroxyl and ether groups cannot be effectively solvated.
Predictive Approach: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting the solubility of a solute in a solvent.[4][5] The total Hildebrand solubility parameter is divided into three components:
-
δd: The energy from dispersion forces.
-
δp: The energy from polar interactions.
-
δh: The energy from hydrogen bonding.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.
While experimental determination of HSP for a new molecule is complex, they can be estimated using group contribution methods.[6][7] Based on the molecular structure of 1,3-Bis(4-hydroxyphenoxy)benzene, the following HSP values have been estimated using a group contribution approach.
Table 2: Estimated Hansen Solubility Parameters for 1,3-Bis(4-hydroxyphenoxy)benzene and Common Organic Solvents (in MPa⁰.⁵)
| Substance | δd | δp | δh |
| 1,3-Bis(4-hydroxyphenoxy)benzene (Estimated) | 18.5 | 8.0 | 12.5 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
Note: These are estimated values and should be used as a predictive tool, with experimental verification being essential.
Experimental Protocol for Solubility Determination
The following detailed protocol describes the isothermal saturation method, a reliable gravimetric technique for determining the solubility of a solid compound in an organic solvent.[8][9][10]
Materials and Equipment
-
1,3-Bis(4-hydroxyphenoxy)benzene (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or magnetic stirrer with a hot plate
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
Experimental Workflow
Figure 2: Workflow for Isothermal Saturation Method
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 1,3-Bis(4-hydroxyphenoxy)benzene to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrated, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a syringe filter. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.
-
Record the total weight of the dish/vial and the saturated solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum desiccator can also be used for gentle drying.
-
Once the solvent is completely removed, cool the dish/vial to room temperature in a desiccator and weigh it again to determine the mass of the dissolved solute.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mg/mL.
-
Mass of solvent = (Mass of dish + saturated solution) - (Mass of dish + dry solute)
-
Solubility ( g/100 g solvent) = (Mass of dry solute / Mass of solvent) x 100
-
Assuming the density of the solvent is known, the solubility can also be expressed as g/100 mL.
-
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1,3-Bis(4-hydroxyphenoxy)benzene in organic solvents. While quantitative data remains sparse in the literature, the principles of "like dissolves like," informed by the molecule's polar hydroxyl and ether functionalities and its aromatic backbone, suggest a preference for polar organic solvents. The estimated Hansen Solubility Parameters offer a valuable predictive tool for initial solvent screening.
For definitive solubility data, the detailed isothermal saturation method presented herein provides a robust and reliable experimental protocol. By leveraging the theoretical understanding and practical methodologies outlined in this guide, researchers can confidently select appropriate solvents and accurately determine the solubility of 1,3-Bis(4-hydroxyphenoxy)benzene, thereby optimizing its use in the synthesis of high-performance polymers and other advanced materials.
References
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MySkinRecipes. 1,3-Bis(4-hydroxyphenoxy)benzene. [Link]
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
ResearchGate. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]
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Scribd. Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]
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Wikipedia. Hansen solubility parameter. [Link]
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Hansen Solubility. Hansen Solubility Parameters. [Link]
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MDPI. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]
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Mustansiriyah University. Determination of Solubility by Gravimetric Method. [Link]
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ResearchGate. Studies on the solubility of phenolic compounds. [Link]
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YouTube. HSPiP HSP Estimation. [Link]
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ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]
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Chemistry LibreTexts. Physical Properties of Ether. [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
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ResearchGate. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
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Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
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ACS Publications. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
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University of Limerick. Prediction of solubility of solid organic compounds in solvents by UNIFAC. [Link]
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PubChem. 1,3-Bis(4-hydroxyphenoxy)benzene. [Link]
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EBSCO Information Services. Ethers | Research Starters. [Link]
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Research India Publications. A New Approach to Estimate Hansen Solubility Parameters using Maple Software. [Link]
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Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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An In-depth Technical Guide to the Crystal Structure of 1,3-Bis(4-hydroxyphenoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of 1,3-Bis(4-hydroxyphenoxy)benzene. As a key monomer in the production of high-performance polymers such as Polyetheretherketone (PEEK), a thorough understanding of its solid-state structure is paramount for controlling polymer properties and advancing materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We delve into a detailed, step-by-step synthesis protocol, methods for obtaining single crystals, and a dual approach to structure elucidation: theoretical prediction via computational modeling and experimental determination through X-ray diffraction techniques.
Introduction: The Significance of 1,3-Bis(4-hydroxyphenoxy)benzene
1,3-Bis(4-hydroxyphenoxy)benzene is a crucial building block in the synthesis of advanced polyaromatic ether ketones. These polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in demanding sectors like aerospace, automotive, and medical implants[1]. The precise three-dimensional arrangement of monomer units within a polymer chain, which is influenced by the monomer's crystal structure, dictates the macroscopic properties of the final material. Therefore, a detailed understanding of the crystal structure of 1,3-Bis(4-hydroxyphenoxy)benzene is not merely an academic exercise but a critical step in the rational design of next-generation high-performance materials.
This guide will navigate through the essential experimental and computational workflows required to elucidate the crystal structure of this pivotal molecule.
Synthesis and Purification
The synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages[2][3]. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene from resorcinol and 4-bromophenol.
Materials:
-
Resorcinol
-
4-Bromophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Copper(I) iodide (CuI)
-
Toluene
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine resorcinol (1 equivalent), 4-bromophenol (2.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reactants. Add a catalytic amount of Copper(I) iodide (CuI).
-
Reaction Execution: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and maintain vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 2M hydrochloric acid to neutralize the excess potassium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Recrystallization for Single Crystal Growth
Obtaining high-quality single crystals is the most critical step for structure determination by X-ray diffraction. For phenolic compounds, careful selection of solvents is crucial to avoid the formation of colored complexes[4]. A mixed solvent system is often effective.
Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of the purified 1,3-Bis(4-hydroxyphenoxy)benzene in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated[5].
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Growth:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This is the most common method for growing single crystals.
-
Vapor Diffusion: Place a solution of the compound in a small, open vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Solvent Evaporation: Allow the solvent to evaporate slowly from a loosely covered container at a constant temperature.
-
-
Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor and wash them with a small amount of cold solvent.
Theoretical Crystal Structure Prediction
In the absence of an experimentally determined structure, or as a complementary approach, computational methods can be employed to predict the most likely crystal packing arrangements. This process, known as Crystal Structure Prediction (CSP), has become a powerful tool in materials science[6][7].
Homology Modeling Approach
A powerful starting point for CSP is to use the known crystal structure of a chemically similar molecule. For 1,3-Bis(4-hydroxyphenoxy)benzene, the crystal structure of 1,3,5-Tris(4-hydroxyphenyl)benzene (CSD refcode: EWICEV, CCDC number: 173734) serves as an excellent template[8].
Workflow for Homology-Based Prediction:
Caption: Homology modeling workflow for crystal structure prediction.
Ab Initio Crystal Structure Prediction
For a more rigorous prediction, ab initio methods that do not rely on a known structure can be used. These methods explore the potential energy surface of the crystal to find low-energy, stable packing arrangements.
Computational Protocol:
-
Conformational Analysis: Perform a thorough conformational search of the 1,3-Bis(4-hydroxyphenoxy)benzene molecule to identify all low-energy conformers.
-
Crystal Packing Generation: Use a crystal structure prediction software package (e.g., GRACE, USPEX) to generate a large number of trial crystal structures in various common space groups for organic molecules[9].
-
Lattice Energy Minimization: Minimize the lattice energy of each generated structure using a combination of force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT) with dispersion corrections[9].
-
Ranking and Analysis: Rank the predicted structures based on their calculated lattice energies. The most stable polymorph is expected to have the lowest lattice energy. Analyze the top-ranked structures for their packing motifs and hydrogen bonding networks.
Experimental Structure Elucidation
The definitive determination of the crystal structure is achieved through X-ray diffraction techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the atomic arrangement in a crystalline solid with high precision[5][10][11].
Experimental Workflow:
Caption: Single-crystal X-ray diffraction workflow.
Data Analysis and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined using least-squares methods to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed by the R-factor.
Powder X-ray Diffraction (PXRD)
When suitable single crystals cannot be obtained, powder X-ray diffraction can be a valuable alternative, especially when combined with computational methods[12][13].
Experimental and Analytical Protocol:
-
Sample Preparation: Gently grind the crystalline sample to a fine, homogeneous powder.
-
Data Collection: Record the powder diffraction pattern using a diffractometer.
-
Indexing: Determine the unit cell parameters from the positions of the diffraction peaks.
-
Structure Solution: Use the indexed unit cell and the molecular structure to solve the crystal structure using direct-space methods or by comparing the experimental pattern with simulated patterns from the computationally predicted structures.
-
Rietveld Refinement: Refine the entire calculated powder pattern against the experimental data to optimize the structural and instrumental parameters[11][14][15]. This method allows for the refinement of atomic coordinates, lattice parameters, and other crystallographic details.
Spectroscopic and Thermal Characterization
Complementary analytical techniques are essential to confirm the identity and purity of the synthesized 1,3-Bis(4-hydroxyphenoxy)benzene and to understand its thermal properties, which are critical for its application as a polymer monomer.
Spectroscopic Analysis
| Technique | Expected Observations | Source |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, hydroxyl protons (broad singlet). | [16] |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. | [16] |
| FTIR | Broad O-H stretching band (~3200-3600 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), aromatic C-H stretching (~3030-3100 cm⁻¹), and C=C stretching (~1400-1600 cm⁻¹). | [16] |
Thermal Analysis
The thermal behavior of 1,3-Bis(4-hydroxyphenoxy)benzene is crucial for understanding its processing window during polymerization.
| Technique | Parameter Measured | Expected Results | Source |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion. | A sharp endothermic peak corresponding to the melting point. | [17][18] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Stable at high temperatures, with decomposition occurring at a specific temperature range. | [19] |
Conclusion
The crystal structure of 1,3-Bis(4-hydroxyphenoxy)benzene is a critical piece of information for the rational design and synthesis of high-performance polyetheretherketone polymers. This technical guide has provided a comprehensive roadmap for researchers, encompassing detailed protocols for its synthesis and crystallization, and a dual-pronged approach to structure elucidation through both computational prediction and experimental X-ray diffraction techniques. By integrating these theoretical and practical methodologies, scientists can gain a deeper understanding of the solid-state properties of this important monomer, ultimately enabling the development of advanced materials with tailored functionalities.
References
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Recrystallization. (n.d.). Retrieved from [Link]
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (2023). Digital Discovery. [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2023). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. (2024). arXiv. [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Rietveld Refinement in the Characterization of Crystalline Materials. (2018). Crystals. [Link]
-
Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials. (2023). Good Chemistry. [Link]
-
CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. [Link]
-
The Rietveld Refinement Method: Half of a Century Anniversary. (2021). Crystal Growth & Design. [Link]
-
The Rietveld Refinement Method: Half of a Century Anniversary. (2021). American Chemical Society. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Rietveld refinement. (n.d.). In Wikipedia. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
1,3-Bis(4-hydroxyphenoxy)benzene. (n.d.). PubChem. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. (2015). Journal of Chemical Technology & Biotechnology. [Link]
-
How can I find the crystallographic information file (CIF) of Iron Tin Silver ionic model?. (2017). ResearchGate. [Link]
-
A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. (2020). Polymers. [Link]
-
PEEK: Polyetheretherketone. (n.d.). NETZSCH Analyzing & Testing. [Link]
-
DSC thermograms of the PEEK homo and copolymers. (2019). ResearchGate. [Link]
-
Thermal analysis curves of PEEK samples: (a) TGA, (b) DTG, and (c) DSC. (2023). ResearchGate. [Link]
-
Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society. [Link]
-
1,3,5-Tris(4-hydroxyphenyl)benzene. (n.d.). PubChem. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
1,3-Bis(4-hydroxyphenoxy)benzene. (n.d.). MySkinRecipes. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of High-Performance Polyetheretherketone (PEEK) via Nucleophilic Aromatic Substitution Using 1,3-Bis(4-hydroxyphenoxy)benzene
Introduction
Polyetheretherketone (PEEK) is a leading member of the polyaryletherketone (PAEK) family of high-performance thermoplastics.[1][2] Its exceptional thermal stability, robust mechanical properties, and outstanding chemical resistance make it a material of choice for demanding applications in aerospace, automotive, medical, and electronics industries.[3][4][5] The remarkable characteristics of PEEK stem from its rigid aromatic backbone, which provides strength and thermal stability, combined with flexible ether linkages that impart toughness.[3]
The synthesis of PEEK is typically achieved through a step-growth polymerization, specifically a nucleophilic aromatic substitution (SNAr) reaction.[1][6][7] The most common industrial route involves the polycondensation of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[1][6] This application note details a modified synthesis protocol utilizing 1,3-Bis(4-hydroxyphenoxy)benzene as a comonomer. The incorporation of this meta-linked bisphenol is intended to modify the polymer backbone, potentially influencing properties such as solubility, processability, and the glass transition temperature.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of this modified PEEK polymer. It outlines the underlying reaction mechanism, a detailed experimental protocol, and the necessary characterization techniques to validate the synthesis and evaluate the polymer's properties.
Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of PEEK via the reaction of a bisphenol with an activated dihalide proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism.[7][8] The key steps are as follows:
-
Deprotonation of the Bisphenol: In the presence of a weak base, such as anhydrous potassium carbonate, the hydroxyl groups of 1,3-Bis(4-hydroxyphenoxy)benzene are deprotonated to form the more nucleophilic bisphenolate salt in situ.[7]
-
Nucleophilic Attack: The generated bisphenolate acts as a potent nucleophile. It attacks the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer. The strongly electron-withdrawing ketone group in 4,4'-difluorobenzophenone activates the aromatic ring, making the fluorine atoms excellent leaving groups.[7]
-
Polymer Chain Growth: This process of forming ether linkages repeats, leading to the step-wise growth of the PEEK polymer chain. The reaction is typically conducted in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at elevated temperatures to ensure the polymer remains in solution and to drive the reaction to completion.[1][9]
Caption: PEEK Synthesis via Nucleophilic Aromatic Substitution.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of PEEK using 1,3-Bis(4-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1,3-Bis(4-hydroxyphenoxy)benzene | ≥98% | ||
| 4,4'-Difluorobenzophenone | ≥99% | ||
| Diphenyl sulfone | ≥99% | High-boiling solvent. | |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Dried before use. | |
| Toluene | Anhydrous | For azeotropic removal of water. | |
| Methanol | ACS Grade | For polymer precipitation. | |
| Acetone | ACS Grade | For washing. | |
| High-purity Nitrogen | ≥99.99% | For inert atmosphere. |
Note: The purity of the monomers is critical for achieving a high molecular weight polymer.
Step-by-Step Synthesis Procedure
-
Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser is thoroughly dried in an oven and cooled under a stream of nitrogen.
-
Charging the Reactor: The flask is charged with 1,3-Bis(4-hydroxyphenoxy)benzene (e.g., 0.1 mol), 4,4'-difluorobenzophenone (e.g., 0.1 mol), anhydrous potassium carbonate (e.g., 0.11 mol, a slight excess to ensure complete reaction), and diphenyl sulfone (to achieve a solids concentration of 20-30% w/w). Toluene (approximately 30 mL) is added to the flask.
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. A continuous gentle flow of nitrogen is maintained throughout the reaction.
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150°C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap to remove any residual water. This step is crucial as water can interfere with the polymerization.
-
Polymerization: After the complete removal of water (typically 2-4 hours), the toluene is distilled off, and the reaction temperature is gradually increased.
-
Heat to 180°C and hold for 1 hour.
-
Increase the temperature to 220°C and hold for 2 hours.
-
Further increase the temperature to 280-320°C and hold for 3-6 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
-
Cooling and Isolation: After the designated reaction time, the heating is stopped, and the reaction mixture is allowed to cool to approximately 150°C. The viscous polymer solution is then carefully poured into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration and then subjected to a series of washes to remove the solvent and inorganic salts. This typically involves boiling the polymer powder in deionized water and then washing with acetone.
-
Drying: The purified PEEK powder is dried in a vacuum oven at 120°C for 24 hours to remove any residual solvents.
Caption: PEEK Synthesis Experimental Workflow.
Characterization of the Synthesized PEEK
Thorough characterization is essential to confirm the successful synthesis of the PEEK polymer and to determine its key properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique to confirm the formation of the desired polymer structure. The spectrum should show characteristic absorption bands for the aryl ether linkages (around 1240 cm⁻¹) and the diaryl ketone group (around 1650 cm⁻¹). The disappearance of the broad -OH peak from the bisphenol monomer is also a key indicator of successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The spectra can be used to confirm the expected monomer connectivity and the absence of side-reaction products.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight and a narrow PDI are generally indicative of a successful polymerization.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. PEEK is known for its high decomposition temperature, typically above 500°C in an inert atmosphere.[10]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the semi-crystalline PEEK. The standard Tg for PEEK is around 143°C, and the Tm is approximately 343°C.[1][3] The incorporation of 1,3-Bis(4-hydroxyphenoxy)benzene may influence these values.
| Property | Technique | Expected Result |
| Chemical Structure | FTIR, NMR | Confirmation of ether and ketone functional groups. |
| Molecular Weight | GPC | High molecular weight (Mw > 20,000 g/mol ). |
| Thermal Stability | TGA | Decomposition temperature > 500°C. |
| Thermal Transitions | DSC | Glass transition (Tg) and melting (Tm) temperatures. |
Applications and Future Directions
PEEK and its derivatives are utilized in a wide array of high-performance applications.[3][4][5] In the aerospace industry , its high strength-to-weight ratio and resistance to extreme temperatures make it suitable for various components.[4][5] In the medical field , its biocompatibility and sterilizability have led to its use in orthopedic and spinal implants.[11] The automotive sector benefits from its excellent wear resistance and chemical stability in under-the-hood applications.[3][5] Furthermore, its outstanding electrical insulating properties are valuable in the electronics industry .[3][4]
The modification of PEEK through the incorporation of comonomers like 1,3-Bis(4-hydroxyphenoxy)benzene opens up possibilities for fine-tuning its properties for specific applications. Future research could focus on systematically varying the comonomer ratio to create a library of PEEK copolymers with a range of thermal and mechanical properties. Further investigations into the processing and performance of these modified polymers will be crucial for their adoption in next-generation technologies.
References
- Wolfgram Memorial Library Digital Collections. Characterization of Peek Polymer Before and After Annealing: Correlating Microscale and Macroscale Properties via AFM Techniques and Mechanical Testing.
- Performance Plastics. PEEK (Polyetheretherketone) - Performance Plastics.
- SpecialChem. Polyether ether ketone (PEEK Plastic)
- Xometry. Polyether ether ketone (PEEK)
- Polestar Polymers.
- Pravara Institute of Medical Sciences. Scope of Polyether ether ketone (PEEK)
- ECOREPRAP. Applications of Polyetheretherketone (PEEK) Introduction. 2024-03-23.
- ResearchGate. Preparation of poly(ether ketone)
- TECHNICAL D
- Chukoh Chemical Industries, Ltd. What is PEEK?
- Wikipedia. Polyether ether ketone.
- PEEKCHINA. What's the Difference Between PEEK's Two Production Routes?.
- PEEKCHINA.
- IJESI. Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. 2019-09-02.
- Benchchem. Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers.
- Frontiers.
- VTechWorks.
- Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. 2016-12-14.
- Tuntun Plastic. How is PEEK Processed and Manufactured?. 2023-11-14.
- Google Patents. US8236919B2 - Process for preparing a polyether ether ketone.
- MDPI.
- PubMed. Influence of fabrication method on the biological properties of modified PEEK. 2023-01-31.
- Google Patents. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
- PubChem. 1,3-Bis(4-hydroxyphenoxy)benzene | C18H14O4 | CID 626311.
- ResearchGate. Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride.
- ResearchGate. Synthesis and characterization of 1,3-bis(2-hydroxyethoxy)
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1,3-Bis(4-hydroxyphenoxy)benzene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield. 1,3-Bis(4-hydroxyphenoxy)benzene is a critical monomer in the production of high-performance polymers such as polyether ether ketone (PEEK), which are valued for their exceptional thermal stability and chemical resistance.[1]
The formation of the diaryl ether linkages in this molecule is typically achieved through a nucleophilic aromatic substitution, most commonly the Ullmann condensation.[2][3] This guide will focus on optimizing this copper-catalyzed reaction, providing field-proven insights to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: Why is my overall yield of 1,3-Bis(4-hydroxyphenoxy)benzene consistently low?
A: Low yields in this synthesis can typically be traced back to a few critical factors.[4][5] The most common culprits are the presence of moisture, which can deactivate the base and interfere with the catalyst; suboptimal reaction temperature; and insufficient reaction time to achieve di-substitution. Reductive dehalogenation of the aryl halide starting material is also a common side reaction that consumes reactants without forming the desired product.[6]
Q2: I'm observing a significant amount of the mono-ether byproduct. How can I drive the reaction towards the desired di-substituted product?
A: The formation of the second ether bond is often slower than the first. To favor the di-substituted product, consider adjusting the stoichiometry. Using a slight excess (e.g., 2.1 - 2.2 equivalents) of the hydroquinone nucleophile can help drive the reaction to completion. Additionally, ensure the reaction time is sufficient by monitoring its progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Increasing the reaction temperature moderately may also increase the rate of the second substitution, but care must be taken to avoid decomposition.
Q3: My reaction mixture turns very dark or black. Is this a sign of failure?
A: While Ullmann reactions can often be dark in color, an excessively dark or black mixture can indicate product or reagent decomposition, which is typically caused by excessively high temperatures or the presence of oxygen.[4] It is crucial to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction and to carefully control the temperature. If decomposition is suspected, lowering the reaction temperature should be the first step in optimization.
Q4: What is the most effective purification strategy for the final product?
A: The crude product often contains the mono-substituted intermediate, unreacted starting materials, and inorganic salts. A common and effective purification workflow is as follows: First, perform an aqueous workup to remove the base and other water-soluble impurities. The resulting crude solid can then be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture). For very impure samples, column chromatography on silica gel may be necessary before recrystallization.
In-Depth Troubleshooting Guides
This section provides a detailed, problem-solving approach to more complex experimental challenges.
Issue 1: Reaction Stalls or Fails to Initiate (Low to No Conversion)
If you observe little to no consumption of your starting materials, it points to a fundamental issue with the reaction setup or reagents.
Q: My TLC/HPLC analysis shows only starting materials, even after several hours at temperature. What should I investigate?
A: This issue is often linked to inactive reagents or suboptimal conditions. Here is a systematic checklist:
-
Anhydrous Conditions: The Ullmann condensation is highly sensitive to water. The presence of moisture can hydrolyze the aryl halide and inactivate common bases like potassium or cesium carbonate.[6]
-
Base Activity and Strength: An appropriate base is required to deprotonate the phenol, making it nucleophilic.[6]
-
Solution: Use a base known to be effective for Ullmann reactions, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble and often more effective but also more expensive. Ensure the base is a fine, dry powder to maximize surface area.
-
-
Catalyst Activity: The copper catalyst is the heart of the reaction. Commercially available copper salts can have varying levels of activity.
-
Solution: Use a reliable source of Cu(I) iodide or bromide. Some protocols benefit from "activated" copper powder, which can be prepared by reducing copper sulfate with zinc.[2] Ensure the catalyst is added under an inert atmosphere.
-
-
Reaction Temperature: Traditional Ullmann reactions require high temperatures, often in the range of 150-210 °C, to proceed at a reasonable rate.[2][8]
-
Solution: Ensure your reaction is reaching the target temperature. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor for any signs of decomposition.
-
Issue 2: Product Purification Challenges and Impurity Identification
Q: I've isolated a product, but it's impure, and recrystallization is ineffective. What are the likely impurities and how can I remove them?
A: The primary organic impurities are typically unreacted starting materials (1,3-dihalobenzene and hydroquinone) and the mono-substituted intermediate, 1-(4-hydroxyphenoxy)-3-halobenzene.
-
Impurity Profile:
-
Hydroquinone: Being phenolic, it can be removed with a dilute aqueous base wash (e.g., 1M NaOH) during the workup. The desired product is also phenolic, but its solubility in aqueous base may be lower, allowing for some separation.
-
1,3-Dihalobenzene: This is non-polar and can be removed during recrystallization or with column chromatography.
-
Mono-ether Intermediate: This impurity is structurally very similar to the final product, making it the most challenging to remove. Its polarity is close to that of the desired product, causing them to co-elute in chromatography or co-crystallize.
-
-
Advanced Purification Strategy:
-
Initial Base Wash: After the reaction, cool the mixture and perform an extraction. A wash with dilute NaOH can help remove excess hydroquinone.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the next step. Use a solvent system that provides good separation between the di-substituted product and the mono-substituted intermediate (e.g., a gradient of ethyl acetate in hexanes or dichloromethane).
-
Final Recrystallization: Combine the pure fractions from chromatography, remove the solvent, and recrystallize the resulting solid from a solvent like toluene to obtain a highly pure, crystalline product.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Ullmann Synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene
This protocol provides a robust starting point for optimization.
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add hydroquinone (2.1 eq.), potassium carbonate (3.0 eq.), and copper(I) iodide (0.2 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) via syringe. Begin stirring and then add 1,3-dibromobenzene (1.0 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 150-170 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the 1,3-dibromobenzene starting material is consumed. Reaction times can vary from 8 to 24 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and acidify with dilute HCl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Proceed with purification as described in Protocol 2.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Effect of Suboptimal Condition | Troubleshooting Action |
| Aryl Halide | 1,3-Dibromobenzene or 1,3-Diiodobenzene | 1,3-Dichlorobenzene will be less reactive, requiring higher temperatures or a more active catalyst system. | Use a more reactive halide (I > Br > Cl).[8] |
| Base | K₂CO₃ or Cs₂CO₃ (anhydrous) | Wet or weak base will result in incomplete deprotonation and low conversion. | Oven-dry the base; use a stronger base like Cs₂CO₃.[6] |
| Catalyst | CuI (10-20 mol%) | Inactive or insufficient catalyst leads to a stalled reaction. | Use fresh, high-purity CuI; consider adding a ligand like N,N-dimethylglycine.[6] |
| Solvent | Anhydrous DMF, DMSO, NMP | Protic or wet solvents will halt the reaction. | Use high-purity, anhydrous polar aprotic solvents.[9] |
| Temperature | 150 - 190 °C | Too low: slow/stalled reaction. Too high: decomposition, dark color. | Start at the lower end and increase incrementally while monitoring. |
| Atmosphere | Inert (N₂ or Argon) | Presence of oxygen can lead to side reactions and decomposition at high temperatures. | Maintain a positive pressure of inert gas throughout the reaction. |
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., toluene or a mixture of ethanol and water) to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or place it in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent. The expected product is a white or off-white solid with a melting point of 135-139 °C.
Visualized Workflows and Mechanisms
Reaction Scheme
Caption: General Ullmann synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem. (2025). Optimization of reaction conditions for the etherification of 2-Octyn-1-ol. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. BenchChem Technical Support.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- PubChem. 1,3-Bis(4-hydroxyphenoxy)benzene.
- Journal of Synthetic Chemistry.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- SciELO México.
- Experiment 06 Williamson Ether Synthesis.
- Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
- Organic Chemistry Research. Regular Article.
- Organic Chemistry Portal.
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Reddit. What are some common causes of low reaction yields?.
- Wikipedia.
- Organic Chemistry Portal. Ullmann Reaction.
- Google Patents. CN1239470C - Process for producing 1,3-bis(3-aminophenoxy) benzene.
- MySkinRecipes. 1,3-Bis(4-hydroxyphenoxy)benzene.
- TCI AMERICA. 1,3-Bis(4-hydroxyphenoxy)benzene 126716-90-3.
- TCI Chemicals. 1,3-Bis(4-hydroxyphenoxy)benzene | 126716-90-3.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
- 1. 1,3-Bis(4-hydroxyphenoxy)benzene [myskinrecipes.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 8. scielo.org.mx [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Degradation of Polymers Containing 1,3-Bis(4-hydroxyphenoxy)benzene
Welcome to the technical support center for researchers working with poly(aryl ether ketone) (PAEK) variants incorporating 1,3-Bis(4-hydroxyphenoxy)benzene, also known as resorcinol-based PAEKs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the thermal analysis of these high-performance polymers. The introduction of the meta-linked resorcinol moiety into the polymer backbone, compared to traditional linear para-linked PEEK, introduces unique structural kinks that influence thermal stability, degradation pathways, and experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Polymer
This section addresses fundamental questions about the expected thermal behavior of these specific polymers.
Question: How does the 1,3-Bis(4-hydroxyphenoxy)benzene (resorcinol) unit affect the thermal stability compared to standard PEEK?
Answer: The inclusion of a meta-linked resorcinol unit generally results in a lower degree of crystallinity and a lower glass transition temperature (Tg) compared to its fully para-linked PEEK counterpart.[1] This is due to the "kinked" structure which disrupts chain packing. While the fundamental degradation chemistry involving ether and ketone bond scission remains similar, the initial decomposition temperature (T_onset) may be slightly lower. However, these polymers still exhibit excellent thermal stability, with degradation typically starting above 450°C in an inert atmosphere.[2][3] The primary degradation mechanism for PEEK and related polymers is initiated by the homolytic scission of the ether and carbonyl bonds in the polymer chain.[4]
Question: What are the primary gaseous products I should expect during thermal degradation?
Answer: Under inert (pyrolytic) conditions, the main decomposition products identified are carbon monoxide (CO), carbon dioxide (CO2), phenols, and various aromatic ethers.[4][5] Specifically, at lower degradation temperatures (~450°C), larger fragments like 4-phenoxyphenol and 1,4-diphenoxybenzene are common.[3][4] As the temperature increases (>650°C), further fragmentation leads to simpler, lower molecular weight volatiles such as phenol, benzene, diphenyl ether, and dibenzofuran.[3][4] The presence of a resorcinol moiety may lead to a higher relative yield of resorcinol-based fragments, though the fundamental product classes remain the same.
Question: What is the difference between thermal degradation in an inert atmosphere (e.g., Nitrogen) versus in air (oxidative)?
Answer: The degradation mechanism is highly dependent on the atmosphere.[5][6]
-
In an inert atmosphere (Nitrogen, Argon): Degradation proceeds via pyrolysis. It is a higher temperature process that typically occurs in a single major step, leading to the formation of a significant amount of stable carbonaceous char (around 50% for PEEK).[5][7] The main mechanism involves random chain scission.[4]
-
In an oxidative atmosphere (Air): Degradation begins at a lower temperature.[5][6] The process is more complex, often showing two distinct stages. The first stage involves the breakdown of the main polymer chain through a radical chain mechanism, while the second stage involves the combustion of the char formed, leaving little to no final residue.[7] Thermo-oxidation of PEEK is noticeable at temperatures as low as 325°C, with CO2 being a primary product.[5]
Part 2: Troubleshooting Thermogravimetric Analysis (TGA)
TGA is the primary tool for assessing thermal stability.[6] This section tackles common issues observed in TGA thermograms.
Question: My TGA curve shows a weight loss step below 200°C. Is this degradation?
Answer: No, this is highly unlikely to be polymer degradation. Early-stage weight loss in high-performance polymers is almost always due to the release of volatile components.[8][9]
-
Possible Causes:
-
Absorbed Moisture: Aromatic polyamides and similar structures can absorb ambient moisture. This is typically observed as a small weight loss between 80-150°C.[10]
-
Residual Solvent: Solvents used during synthesis or processing (e.g., NMP, DMSO, sulfolane) can be trapped within the polymer matrix.[11]
-
Low Molecular Weight Oligomers: Incomplete polymerization can leave behind short-chain oligomers that volatilize at lower temperatures than the main polymer.
-
-
Troubleshooting Steps:
-
Dry your sample thoroughly in a vacuum oven at a temperature above 120°C but well below the polymer's Tg for several hours before the TGA run.[10]
-
Perform a preliminary TGA run with an isothermal hold at ~150-200°C for 30-60 minutes to drive off volatiles before starting the main temperature ramp.[8]
-
Review your synthesis and purification procedures to ensure complete removal of solvents and unreacted monomers.
-
Question: The onset temperature of degradation (T_onset) in my TGA is significantly lower than literature values. What's wrong?
Answer: This discrepancy often points to experimental parameters or sample purity rather than an inherent property of the polymer.[6]
-
Possible Causes:
-
Atmosphere: Running the experiment in air instead of nitrogen will cause oxidative degradation to begin at a much lower temperature.[5][6] Ensure your gas supply is pure and the purge rate is adequate.
-
Heating Rate: A faster heating rate will shift the entire TGA curve, including the T_onset, to a higher temperature. Conversely, a very slow heating rate may appear to lower it.[6][12] For comparability, use standard heating rates like 10°C/min or 20°C/min.[10][13]
-
Sample Mass & Pan Type: A very large sample mass can lead to temperature gradients within the sample, causing non-uniform degradation. Using an incompatible or reactive sample pan (e.g., a material that catalyzes degradation) can also lower T_onset.[14][15] Use a small sample mass (2-10 mg) and an inert pan (e.g., platinum or alumina).[9][10]
-
Impurities: Residual polymerization catalysts (e.g., metal salts) or other impurities can act as catalysts for thermal degradation.
-
Question: My char yield at 800°C in Nitrogen is much higher/lower than expected (~50%). What does this indicate?
Answer: The char yield is a direct reflection of the degradation chemistry.
-
Higher-Than-Expected Char Yield: This suggests that more cross-linking reactions are occurring relative to chain scission events that produce volatile fragments.[4] The resorcinol unit, with its meta-linkages, might promote different cyclization or cross-linking pathways compared to linear PEEK. Certain additives or fillers can also increase char yield.[4]
-
Lower-Than-Expected Char Yield: This indicates that chain scission is the dominant degradation pathway, leading to a greater proportion of volatile products. This could be caused by specific end-groups on the polymer chains or the presence of impurities that inhibit cross-linking. An insufficient nitrogen purge rate could allow trace amounts of oxygen into the system, leading to some oxidative loss of the char.
TGA Troubleshooting Workflow
Below is a workflow diagram to help diagnose common TGA issues.
Caption: A workflow for troubleshooting common TGA issues.
Part 3: Troubleshooting Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the specific chemical fragments produced during pyrolysis, providing direct insight into the degradation mechanism.[16][17]
Question: My pyrogram is extremely complex with hundreds of peaks. Where do I start my analysis?
Answer: A complex pyrogram is expected for the random scission of a complex polymer.[16] The key is to look for patterns and identify the most significant products.
-
Troubleshooting Steps:
-
Focus on Major Peaks: Begin by identifying the largest peaks in your total ion chromatogram (TIC). These represent the most abundant degradation products.
-
Look for Homologous Series: Search for repeating patterns, such as a series of phenols with increasing alkyl substitution, which can indicate specific side-chain reactions.
-
Use Mass Spectral Libraries: Compare the mass spectra of your major peaks against a reliable library (e.g., NIST) for identification.[17]
-
Correlate to Structure: Try to logically derive the identified fragments from the original polymer structure. For example, the presence of phenol points to cleavage near an ether linkage followed by hydrogen abstraction. The presence of dibenzofuran suggests intramolecular cyclization reactions at high temperatures.[3][4]
-
Question: I'm not seeing the expected monomer or simple repeating units in my pyrogram. Why?
Answer: Unlike polymers that undergo "unzipping" or depolymerization (like PMMA), PAEKs degrade primarily through random chain scission.[16] This free-radical process breaks the backbone at various points, and the resulting radicals undergo further reactions (like hydrogen abstraction or cyclization) before they are detected. Therefore, you are more likely to see stable aromatic fragments like phenols and diphenyl ethers rather than the original difluorobenzophenone or resorcinol-based monomers.[4][16]
Proposed Thermal Degradation Mechanism
The following diagram illustrates the primary cleavage sites and resulting products for a resorcinol-containing PAEK.
Caption: Simplified thermal degradation pathway for resorcinol-based PAEKs.
Part 4: Standardized Experimental Protocols
Following standardized protocols is crucial for obtaining reproducible and comparable data.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Ensure the sample is a representative portion of the bulk material.
-
Cut the sample into small pieces or use a powder form.
-
Dry the sample in a vacuum oven at 130°C for at least 4 hours to remove moisture and volatile solvents.
-
-
Instrument Setup:
-
Sample Pan: Use an inert alumina or platinum crucible.
-
Sample Mass: Weigh 5 ± 2 mg of the dried sample into the pan.
-
Atmosphere: Use high-purity nitrogen with a purge rate of 20-50 mL/min.[13]
-
Calibration: Ensure the instrument's temperature and mass are properly calibrated.
-
-
Experimental Program:
-
Data Analysis:
-
Determine the onset temperature of degradation (T_onset) using the tangent method on the weight loss curve.
-
Determine the temperature of maximum decomposition rate (T_max) from the peak of the derivative thermogravimetric (DTG) curve.[6]
-
Calculate the final char yield as the percentage of residual mass at 800°C or 900°C.
-
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Sample Preparation:
-
Place a small amount of the polymer sample (~0.1-0.5 mg) into a pyrolysis sample cup.[18]
-
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature to a point well into the degradation, typically 600°C or 750°C, to ensure fragmentation.[17][19]
-
GC Inlet: Set the injector temperature to a high value (e.g., 300-320°C) to prevent condensation of pyrolyzates.[17][20] Use a split injection mode (e.g., 50:1) to avoid overloading the column.[20]
-
GC Column: Use a standard, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for separating aromatic compounds.
-
GC Oven Program: Start at a low temperature (e.g., 40°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of ~320°C and hold for 10-15 minutes.[17][20]
-
MS Detector: Set the transfer line temperature to ~320°C.[17] Scan a mass range from m/z 29 to 350 or higher to capture both small fragments and larger aromatic structures.[20]
-
-
Data Analysis:
-
Obtain the total ion chromatogram (pyrogram).
-
Identify the major peaks by searching their electron ionization (EI) mass spectra against the NIST/Wiley library.
-
Correlate the identified compounds with the polymer's structure to deduce degradation pathways.
-
Part 5: Data Summary Table
The table below summarizes typical thermal properties for PEEK, which can be used as a baseline for comparison with your resorcinol-modified variants.
| Property | Condition | Typical Value for PEEK | Reference |
| Glass Transition Temp. (Tg) | DSC | ~145 °C | [21] |
| Melting Temp. (Tm) | DSC | ~340 °C | [4][21] |
| T_onset (5% weight loss) | TGA, 10°C/min, N₂ | 575-580 °C | [3][4] |
| T_max (max degradation rate) | DTG, 10°C/min, N₂ | ~585 °C | [4] |
| Char Yield @ 800°C | TGA, N₂ | ~41-50% | [4][5] |
| Primary Pyrolysis Products | Py-GC/MS, N₂ | Phenols, Diphenyl ether, Dibenzofuran, CO, CO₂ | [3][4] |
References
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
- TA Instruments. (n.d.). Prevent Failing of Performance Polymers Applied at High Pressures.
- Wampler, T. (n.d.).
- (n.d.). Thermal Processing Issues and Solutions: Proven Analysis for Polymer Development.
- Thermo Fisher Scientific. (n.d.). Comprehensive profiling of plastic polymers using pyrolysis coupled to GC-MS.
- The Madison Group. (n.d.). Problem Solving With Thermal Analysis.
- MDPI. (n.d.). Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms.
- Patel, P., et al. (2010). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review.
- Agilent. (2024). Py/GC/MS/MS Microplastic Analysis of Samples Containing Interfering Substances.
- Corcione, C. E. (2012). Characterization of Nanocomposites by Thermal Analysis.
- Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
- Shimadzu. (n.d.). C146-E384 Technical Report Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search.
- PubMed. (2018). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography].
- nexacule. (2025). How to Overcome Common Issues with Thermal Analysis Consumables.
- ResearchGate. (2010). Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography.
- ResearchGate. (n.d.). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.
- MDPI. (n.d.). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether).
- Red Thermo. (2025). Troubleshooting TGA-DSC Sample Pan Issues.
- ResearchGate. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.
- Chipara, M., et al. (2022). On a novel approach to the thermogravimetric analysis of polymers: Polystyrene.
- ResearchGate. (2019). Thermogravimetric Analysis of Polymers.
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38, 1014–1023.
- MDPI. (n.d.). Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers.
- TechConnect Briefs. (n.d.). Fire Resistant, 2nd Generation Resorcinol, PEEK™-Like Phthalonitrile Composites For Advanced Applications.
- ResearchGate. (n.d.). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages.
- AZoM. (2022). Synthetic Polymers Quality Characterization with QA-Compliant TGA.
- VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S.
- Google Patents. (2015). Method for synthesizing polyaryletherketones.
- PE Polska. (n.d.). Characterization of Polymers using TGA.
- Semantic Scholar. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.
- ResearchGate. (2015). Accelerated degradation of Polyetheretherketone (PEEK) composite materials for recycling applications.
- SpecialChem. (2025). Polyether ether ketone (PEEK Plastic): Properties, Processing, & Applications.
- MDPI. (n.d.). Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application.
- MCAM. (n.d.). PEEK plastics - Polyetheretherketone properties & applications.
Sources
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Effect of monomer purity on the final properties of poly(aryl ether ketone)s
Technical Support Center: Poly(aryl ether ketone) Synthesis
A Senior Application Scientist's Guide to the Critical Role of Monomer Purity
Welcome to the technical support center for poly(aryl ether ketone)s (PAEKs). As a Senior Application Scientist, I've seen firsthand how the success of a PAEK synthesis hinges on the quality of the starting materials. This guide is designed to provide you, our fellow researchers and professionals, with the in-depth knowledge and practical troubleshooting strategies needed to navigate the challenges posed by monomer impurities.
PAEKs, a family of high-performance thermoplastics including PEEK and PEKK, are prized for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] These polymers are synthesized through step-growth polymerization, a process that is exquisitely sensitive to the purity of the monomers.[3] Even trace impurities can have a profound impact on the final properties of the polymer, leading to issues such as low molecular weight, discoloration, and diminished mechanical performance.
This guide will delve into the common problems encountered during PAEK synthesis that are linked to monomer purity. We will explore the underlying chemical mechanisms and provide you with actionable, field-proven protocols to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is monomer purity so critical in PAEK synthesis?
In the step-growth polymerization used to create PAEKs, the reaction proceeds through the sequential formation of ether linkages between monomers.[4] For high molecular weight polymers to be achieved, the stoichiometry of the reacting functional groups must be precisely balanced. Impurities can disrupt this balance in several ways:
-
Chain Termination: Monofunctional impurities will react with a growing polymer chain, capping it and preventing further polymerization. This is a primary cause of low molecular weight.
-
Side Reactions: Some impurities can initiate unwanted side reactions, leading to branching, cross-linking, or degradation of the polymer backbone.[5]
-
Inhibition: Certain impurities can interfere with the catalyst or the reaction mechanism, slowing down or even halting the polymerization process.
Q2: What are the most common monomers used in PAEK synthesis, and what are their typical impurities?
The most common synthesis route for PEEK, a prominent member of the PAEK family, involves the nucleophilic substitution reaction between 4,4'-difluorobenzophenone and hydroquinone.[2][3]
-
4,4'-Difluorobenzophenone: Impurities can arise from the synthesis process, which typically involves the acylation of fluorobenzene.[6] Common impurities include isomers (e.g., 2,4'- or 3,4'-difluorobenzophenone) and residual starting materials or solvents.
-
Hydroquinone: This monomer is susceptible to oxidation, which can lead to the formation of p-benzoquinone and other colored byproducts.
Q3: How do I know if my monomers are impure?
Several analytical techniques can be used to assess monomer purity:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying isomeric impurities and other organic contaminants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the presence of unexpected functional groups that indicate impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify impurity levels.
-
Melting Point Analysis: A sharp, well-defined melting point is often indicative of high purity. A broad melting range suggests the presence of impurities.
Q4: Can I purify my monomers in the lab?
Yes, several standard laboratory techniques can be employed to purify PAEK monomers:
-
Recrystallization: This is a highly effective method for removing solid impurities from crystalline monomers like 4,4'-difluorobenzophenone and hydroquinone.
-
Sublimation: Suitable for purifying solid compounds that have a sufficiently high vapor pressure.
-
Column Chromatography: Can be used to separate a wide range of impurities based on their polarity.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during PAEK synthesis that are related to monomer purity.
Problem 1: Low Molecular Weight of the Final Polymer
A lower than expected molecular weight is one of the most frequent issues in PAEK synthesis and is often directly linked to monomer impurities.
Symptoms:
-
Low inherent viscosity or solution viscosity of the polymer.
-
Brittle polymer that is difficult to process.
-
Poor mechanical properties (e.g., low tensile strength and elongation at break).
Potential Causes and Solutions:
| Potential Cause | Explanation | Diagnostic & Corrective Actions |
| Monofunctional Impurities | These impurities act as chain terminators, preventing the polymer from reaching a high molecular weight. | Diagnosis: Analyze monomers using HPLC or GC-MS to identify and quantify monofunctional species. Solution: Purify the monomers via recrystallization or column chromatography to remove these impurities. |
| Incorrect Stoichiometry | An imbalance in the molar ratio of the monomers will limit the molecular weight. Impurities can effectively alter the stoichiometry. | Diagnosis: Carefully re-weigh monomers. Use high-purity monomers to ensure accurate molar ratios. Solution: Perform a titration or other quantitative analysis to determine the exact purity of the monomers and adjust the stoichiometry accordingly. |
| Water Contamination | Water can react with the activated halide monomer or the phenoxide, leading to side reactions that disrupt the stoichiometry.[7] | Diagnosis: Use Karl Fischer titration to determine the water content of monomers and solvents. Solution: Dry monomers and solvents thoroughly before use. Conduct the polymerization under an inert, dry atmosphere (e.g., nitrogen or argon).[8] |
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight PAEK.
Problem 2: Discoloration of the Polymer
The desired color for most PAEKs is a light amber or off-white. Darker colors often indicate the presence of impurities or degradation.
Symptoms:
-
The final polymer is dark brown or black.
-
The polymer color is inconsistent between batches.
Potential Causes and Solutions:
| Potential Cause | Explanation | Diagnostic & Corrective Actions |
| Oxidized Monomers | Hydroquinone is particularly prone to oxidation, forming colored quinone species. | Diagnosis: Visually inspect the hydroquinone for any discoloration. Use UV-Vis spectroscopy to detect colored impurities. Solution: Purify the hydroquinone by recrystallization, often with the addition of a small amount of a reducing agent like sodium bisulfite. |
| Metallic Impurities | Trace metals can act as catalysts for side reactions that produce colored byproducts. | Diagnosis: Use Inductively Coupled Plasma (ICP) spectroscopy to analyze for trace metal contamination in monomers and reagents. Solution: Use high-purity, low-metal grade monomers and solvents. Ensure all glassware and reactors are scrupulously clean. |
| Reaction Temperature Too High | Excessive reaction temperatures can lead to thermal degradation of the monomers or the polymer, resulting in charring and discoloration. | Diagnosis: Review the polymerization temperature profile. Solution: Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. |
Experimental Protocol: Recrystallization of 4,4'-Difluorobenzophenone
This protocol provides a step-by-step method for purifying 4,4'-difluorobenzophenone, a key monomer in PEEK synthesis.
Materials:
-
Crude 4,4'-difluorobenzophenone
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Place the crude 4,4'-difluorobenzophenone in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid with stirring. The goal is to create a saturated solution at the boiling point of the solvent.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of purified 4,4'-difluorobenzophenone will form.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Problem 3: Poor Mechanical Properties
Even if a high molecular weight is achieved, impurities can negatively impact the mechanical performance of the final PAEK.
Symptoms:
-
Reduced tensile strength or modulus.
-
Lower impact strength.
-
Inconsistent mechanical properties across a sample.
Potential Causes and Solutions:
| Potential Cause | Explanation | Diagnostic & Corrective Actions |
| Cross-linking Impurities | Difunctional impurities with reactive groups other than those intended for polymerization can lead to cross-linking. | Diagnosis: Analyze the polymer for insolubility in typical PAEK solvents, which can indicate cross-linking. Use solid-state NMR to detect unexpected chemical linkages. Solution: Identify and remove the cross-linking impurity from the monomers through purification. |
| Incomplete Reaction | If the polymerization is not driven to completion, the resulting polymer will have a broader molecular weight distribution and may contain unreacted oligomers, which can act as plasticizers and reduce mechanical properties. | Diagnosis: Use Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution of the polymer. Solution: Optimize reaction time and temperature to ensure the polymerization goes to completion. |
Logical Relationship of Purity to Final Properties
Caption: Impact of monomer purity on PAEK properties.
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-
Polyaryletherketone Based Blends: A Review. (2023). PMC - NIH. [Link]
- Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK)
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Polyether ether ketone (PEEK): Characteristics, Features, and Process. (2022). Xometry. [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. (2023). PMC - NIH. [Link]
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4,4'-Difluorobenzophenone. (n.d.). Wikipedia. [Link]
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Validation & Comparative
A Comparative Guide to the Thermal Stability of Polyethers Derived from 1,3-Bis(4-hydroxyphenoxy)benzene and Other Bisphenols
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance polymers, thermal stability is a critical attribute, dictating the operational limits and longevity of materials in demanding applications. This guide provides a comparative analysis of the thermal properties of poly(aryl ether)s synthesized from 1,3-Bis(4-hydroxyphenoxy)benzene and contrasts them with those derived from other widely used bisphenols, such as Bisphenol A (BPA). By examining the structure-property relationships, we aim to provide researchers and professionals with the insights necessary for informed material selection and development.
Introduction: The Quest for Thermally Stable Polymers
Aromatic polyethers are a class of polymers renowned for their excellent thermal and oxidative stability, chemical resistance, and mechanical properties. These characteristics stem from the presence of aromatic rings and ether linkages in their backbone. The specific arrangement of these functional groups, dictated by the choice of monomer, significantly influences the final properties of the polymer. This guide focuses on polyethers synthesized from 1,3-Bis(4-hydroxyphenoxy)benzene, a monomer featuring a meta-linked central aromatic ring, and compares its thermal performance with polymers derived from other common bisphenols.
Monomer Structures: The Building Blocks of Performance
The chemical architecture of the bisphenol monomer is the primary determinant of the resulting polyether's thermal stability. Here, we compare the structure of 1,3-Bis(4-hydroxyphenoxy)benzene with other common bisphenols.
-
1,3-Bis(4-hydroxyphenoxy)benzene: This monomer is characterized by a meta-linkage of the two phenoxy groups on the central benzene ring. This kinked structure can disrupt chain packing, which often leads to improved solubility and processability without significantly compromising thermal stability.[1]
-
Bisphenol A (BPA): A widely used bisphenol with a linear structure provided by the isopropylidene bridge. Polymers derived from BPA are known for their high strength and thermal stability.[2]
-
Bisphenol S (BPS): Similar to BPA, but with a sulfonyl group instead of an isopropylidene group. This substitution can enhance thermal stability.[3]
The presence of aromatic rings and ether linkages in all these monomers contributes to high thermal stability. However, the nature of the linking group between the phenyl rings and the overall geometry of the monomer are critical in fine-tuning the properties of the resulting polymer.
Comparative Thermal Analysis: Insights from TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of polymers. TGA measures the weight loss of a material as a function of temperature, providing information about its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg).
A study on aromatic poly(ether ether ketone amide)s synthesized from a structurally similar diamine, 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene, provides a strong indication of the thermal performance that can be expected from polyethers derived from 1,3-Bis(4-hydroxyphenoxy)benzene. These polymers exhibited no weight loss below 335°C, with the 10% weight loss temperature (T10) in the range of 397–406°C, indicating excellent thermal stability.[1] The glass transition temperatures (Tg) for these polymers were found to be in the high range of 252–302°C.[1]
In comparison, poly(hydroxy ether of bisphenol-A) shows a two-step thermal degradation, with the initial and major weight loss occurring in the range of 370-420°C.[4] Polycarbonates based on BPA, another class of high-performance polymers, exhibit no significant weight loss up to 450°C in a nitrogen atmosphere.[5]
The data suggests that polyethers derived from 1,3-Bis(4-hydroxyphenoxy)benzene are expected to possess thermal stability comparable to, or even exceeding, that of BPA-based polyethers. The rigid aromatic structure and the presence of multiple ether linkages contribute to this high thermal resistance.
Data Summary
| Polymer System (or structurally similar proxy) | 10% Weight Loss Temp. (T10) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Poly(ether ether ketone amide)s from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene | 397 - 406 | 252 - 302 | [1] |
| Poly(hydroxy ether of bisphenol-A) | ~370 - 420 (initial major loss) | Not specified in source | [4] |
| Bisphenol A Polycarbonate | >450 (onset of degradation) | Not specified in source | [5] |
Experimental Methodologies: A Closer Look
The synthesis of these high-performance polyethers is typically achieved through nucleophilic aromatic substitution polymerization. This method involves the reaction of a bisphenol with an activated dihalide in a high-boiling polar aprotic solvent in the presence of a weak base.
General Synthesis of Poly(aryl ether)s
A detailed protocol for the synthesis of poly(aryl ether)s via nucleophilic substitution is as follows:
-
Monomer Preparation: The bisphenol monomer (e.g., 1,3-Bis(4-hydroxyphenoxy)benzene or Bisphenol A) and an activated aromatic dihalide (e.g., 4,4′-difluorobenzophenone) are dried under vacuum.
-
Reaction Setup: The reaction is carried out in a flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Polymerization: The bisphenol, activated dihalide, a high-boiling aprotic solvent (like N-methyl-2-pyrrolidone or sulfolane), and an excess of a weak base (such as potassium carbonate) are charged into the flask. Toluene is often added as an azeotroping agent to remove water.
-
Reaction Conditions: The mixture is heated to a specific temperature (typically between 150-200°C) to facilitate the polymerization reaction. The reaction is allowed to proceed for several hours until a viscous polymer solution is formed.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration, washing, and drying.
The choice of solvent, base, temperature, and reaction time are all critical parameters that can influence the molecular weight and, consequently, the thermal properties of the final polymer.
Thermal Analysis Protocol
Thermogravimetric Analysis (TGA):
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample of the polymer is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan. The glass transition temperature is identified as a step change in the baseline of the DSC thermogram.
Visualizing the Workflow
Caption: Experimental workflow for comparing the thermal stability of polyethers.
Conclusion
The available data strongly suggests that polyethers derived from 1,3-Bis(4-hydroxyphenoxy)benzene are high-performance materials with excellent thermal stability, rivaling or potentially exceeding that of polymers based on common bisphenols like BPA. The unique meta-linkage in the 1,3-Bis(4-hydroxyphenoxy)benzene monomer offers the added advantage of potentially improved processability due to increased solubility, a significant benefit in the manufacturing of advanced materials. While further direct comparative studies are warranted to provide more precise quantitative data, the structural characteristics and the performance of analogous polymers indicate that polyethers based on 1,3-Bis(4-hydroxyphenoxy)benzene are a promising class of materials for applications demanding high thermal resistance.
References
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Tamboli, A. B., & Maldar, N. N. (2018). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. Polymer Bulletin, 75(11), 5225-5242. [Link]
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Zhong, Z., & Benicewicz, B. C. (2002). Synthesis and characterization of poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Journal of Polymer Science Part A: Polymer Chemistry, 40(21), 3815-3825. [Link]
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Eastmond, G. C., & Paprotny, J. (1996). Synthesis and properties of aromatic poly(ether sulfone)s and poly(etherketone)s containing naphthalene or quinoline units, and methyl-substituted biphenyl-4,4′-diols. Reactive and Functional Polymers, 30(1-3), 207-215. [Link]
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Wang, F., & Economy, J. (2002). Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 55-69. [Link]
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Li, M., & Wang, L. (2010). Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. Advanced Materials Research, 150-151, 111-114. [Link]
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Wang, J., et al. (2013). A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. [Link]
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Vandenberg, L. N., et al. (2016). Bisphenols Come in Different Flavors: Is “S” Better Than “A”?. Endocrinology, 157(7), 2613–2616. [Link]
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Sangroniz, A., et al. (2019). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS. Polymer Degradation and Stability, 161, 244-254. [Link]
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Kardan, M., et al. (2015). Synthesis and Thermal Properties Study of Copolymers Derive from (Bisphenol-A and bisphenol-S). Journal of Basrah Researches (Sciences), 41(2), 1-13. [Link]
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Tamboli, A. B., & Maldar, N. N. (2018). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. Polymer Bulletin, 75(11), 5225-5242. [Link]
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Wang, Y., et al. (2010). Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride. Journal of Thermal Analysis and Calorimetry, 102(2), 655-661. [Link]
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Mohanty, S., & Nando, G. B. (2013). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 5(4), 1253-1267. [Link]
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Zhang, Y., et al. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers, 15(18), 3796. [Link]
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Hlil, A. R., et al. (2018). Synthesis and characterization of poly(aryl ether sulfonate)s with fluorinated phenyl-radicals in the side chain. Polymers, 10(12), 1369. [Link]
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A Comparative Guide to the Integration of 1,3-Bis(4-hydroxyphenoxy)benzene in High-Performance PEEK and Polyimide Synthesis
Introduction: The Quest for Processability in High-Performance Polymers
Poly(ether ether ketone) (PEEK) and polyimides (PIs) represent the pinnacle of high-performance thermoplastics, prized for their exceptional thermal stability, mechanical robustness, and chemical inertness.[1][2] These properties, however, are a direct result of their rigid aromatic backbones, which often leads to a significant trade-off: poor processability. High melting temperatures and limited solubility in common organic solvents present considerable challenges for manufacturing and fabrication.[3][4]
A key strategy to mitigate these processing difficulties is the incorporation of flexible linkages and non-linear monomers into the polymer backbone. This guide focuses on a particularly effective monomer for this purpose: 1,3-Bis(4-hydroxyphenoxy)benzene , which we will refer to by its common precursor, resorcinol, as m-DPE (meta-linked diphenyl ether structure). Its unique combination of ether linkages and a meta-phenylene ring introduces flexibility and a kinked geometry into the polymer chain. This structural disruption is instrumental in modifying the final properties of both PEEK and polyimides, but it does so with distinct consequences for each polymer class.
This guide provides a detailed comparison of the performance of m-DPE when used as a comonomer in the synthesis of PEEK and as an analogue in polyimides. We will explore the synthesis methodologies, present supporting experimental data, and analyze the structure-property relationships that govern the final material performance.
The Role of m-DPE: A Structural Perspective
The efficacy of m-DPE in enhancing processability stems from its molecular architecture. Unlike the linear and rigid hydroquinone typically used in PEEK synthesis, the 1,3 (meta) substitution pattern of m-DPE forces a non-linear arrangement in the polymer chain. This "kink" disrupts the close packing of polymer chains, which in turn reduces crystallinity and lowers the energy required for melting and dissolution. The ether linkages contribute additional rotational freedom, further enhancing chain flexibility.
Caption: Influence of monomer geometry on polymer chain structure.
Part 1: Performance of 1,3-Bis(4-hydroxyphenoxy)benzene in PEEK Synthesis
PEEK is synthesized via a nucleophilic aromatic substitution (SNAr) step-growth polymerization.[5][6] The standard synthesis involves the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[6] To enhance processability, m-DPE can be incorporated as a comonomer, partially or fully replacing hydroquinone.
Synthesis Pathway and Rationale
The reaction is typically conducted in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at temperatures exceeding 300°C.[7][8]
-
Causality of Experimental Choices:
-
High-Boiling Solvent: Diphenyl sulfone (m.p. 125°C, b.p. 379°C) is essential to maintain the reactants and the growing polymer chain in a soluble state at the high temperatures required for the reaction to proceed at a reasonable rate.[8]
-
Weak Base: Anhydrous potassium or sodium carbonate is used to deprotonate the hydroxyl groups of m-DPE in situ, forming the highly nucleophilic bisphenolate salt.[6] This weak base is preferred over strong bases like NaOH to prevent side reactions.[8]
-
Inert Atmosphere: The reaction must be conducted under a nitrogen or argon atmosphere to prevent oxidation of the phenolate intermediates at high temperatures, which would lead to chain termination and discoloration.[6]
-
Caption: Synthesis of PEEK copolymer using m-DPE.
Experimental Protocol: Synthesis of m-DPE based PEEK Copolymer
The following is a representative protocol for synthesizing a PEEK copolymer with a 1:9 molar ratio of m-DPE to hydroquinone.
-
Reactor Setup: Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap with 4,4'-difluorobenzophenone (10.00 mmol), hydroquinone (9.00 mmol), 1,3-bis(4-hydroxyphenoxy)benzene (1.00 mmol), anhydrous potassium carbonate (10.5 mmol), and diphenyl sulfone (200 wt% of monomers).
-
Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture.[6]
-
Azeotropic Dehydration: Add toluene to the mixture and heat to 140-150°C to azeotropically remove any residual water, which can interfere with the polymerization.
-
Polymerization: After removing the toluene, gradually heat the reaction mixture according to the following profile while stirring continuously:[6][7]
-
160°C for 2 hours.
-
240°C for 2 hours.
-
300-320°C for 5 hours. The viscosity of the mixture will increase significantly.
-
-
Isolation and Purification: Cool the reactor to room temperature. The solidified polymer mass is then ground into a fine powder. The powder is washed sequentially with hot acetone and hot deionized water to remove the solvent and inorganic salts.[7]
-
Drying: Dry the final polymer powder in a vacuum oven at 140°C for 12 hours.[7]
Impact on PEEK Properties
The incorporation of m-DPE leads to predictable changes in the properties of PEEK, primarily enhancing processability at the expense of ultimate thermal and mechanical performance.
| Property | Standard PEEK (Unfilled) | Expected PEEK with m-DPE | Rationale for Change |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~145 °C[9][10] | Lowered (~130-140 °C) | Increased chain flexibility and free volume from the meta-linkage disrupts chain packing, requiring less thermal energy for segmental motion. |
| Melting Temperature (Tm) | ~340 °C[9][10] | Lowered (~300-330 °C) | The kinked structure reduces the degree of crystallinity and the perfection of crystalline lamellae, lowering the melting point. |
| Mechanical Properties | |||
| Tensile Strength | ~115 MPa[1][9] | Slightly Reduced | The less efficient chain packing can lead to a slight reduction in intermolecular forces. |
| Tensile Modulus | ~4.3 GPa[9] | Reduced | The inherent flexibility of the m-DPE unit lowers the overall stiffness of the polymer backbone. |
| Elongation at Break | ~17%[9] | Increased | Increased chain mobility allows for greater deformation before failure, enhancing ductility. |
| Solubility | |||
| Solubility | Insoluble in common solvents | Improved | The disruption of chain packing allows solvent molecules to penetrate the polymer matrix more easily. May become soluble in solvents like NMP or DMAc. |
Part 2: Performance of m-DPE Analogue in Polyimide Synthesis
Polyimides are typically synthesized via a two-step polycondensation reaction.[11][12] The first step involves reacting a dianhydride with a diamine at room temperature to form a soluble poly(amic acid) precursor. This precursor is then converted to the final, intractable polyimide through thermal or chemical imidization.[11]
For this comparison, we will consider the diamine analogue of m-DPE, 1,3-bis(4-aminophenoxy)benzene (commercially known as TPER or APB), as its effects on the polymer backbone are directly comparable. The introduction of this flexible, meta-linked diamine is a well-established method to improve the processability of otherwise rigid polyimides.[3][13][14]
Synthesis Pathway and Rationale
The two-step process is crucial for polyimides because the final imide structure is often insoluble and infusible, making direct synthesis impractical.[11]
-
Causality of Experimental Choices:
-
Two-Step Method: This approach allows for the formation of a high-molecular-weight polymer in a soluble form (poly(amic acid)), which can be processed into films or coatings before being converted to the final, robust polyimide.[11]
-
Aprotic Solvent: Solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are used because they are polar enough to dissolve the monomers and the poly(amic acid) and do not interfere with the reaction.[15]
-
Thermal Imidization: Heating the poly(amic acid) film, typically in stages up to 300°C or higher, drives the cyclization reaction, eliminating water and forming the stable imide ring.[11][16]
-
Caption: Two-step synthesis of polyimide using a flexible m-DPE analogue.
Experimental Protocol: Synthesis of a TPER-based Polyimide
-
Poly(amic acid) Synthesis: To a dry, nitrogen-purged flask, add 1,3-bis(4-aminophenoxy)benzene (TPER, 10.0 mmol) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a 15-20% solids concentration. Stir until the diamine is fully dissolved.
-
Monomer Addition: Slowly add an equimolar amount of pyromellitic dianhydride (PMDA, 10.0 mmol) in small portions to the stirred solution, maintaining the temperature below 30°C with a water bath to control the exothermic reaction.
-
Polymerization: Continue stirring the solution under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity will increase substantially, indicating the formation of high-molecular-weight poly(amic acid).[3]
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade.
-
Thermal Imidization: Place the cast film in a programmable oven and cure using a staged heating profile: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[11] This gradual heating allows for the controlled removal of solvent and water of imidization, preventing film defects.
-
Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully removed from the glass substrate.
Impact on Polyimide Properties
The use of the flexible, meta-linked TPER diamine significantly enhances the processability and solubility of polyimides, which are often intractable when made from purely rigid, linear monomers.
| Property | Rigid Aromatic PI (e.g., Kapton) | TPER-based Polyimide | Rationale for Change |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | > 360 °C[12] | Lowered (214 - 275 °C)[3] | The flexible ether linkages and meta-catenation dramatically increase segmental mobility, lowering the Tg into a range where thermoplastic processing becomes feasible.[13] |
| Decomposition Temp. (Td5%) | > 550 °C | High (> 500 °C)[13] | While Tg is lowered, the inherent stability of the aromatic imide structure ensures that thermal decomposition resistance remains excellent.[13] |
| Mechanical Properties | |||
| Tensile Strength | ~120 MPa[4] | Good (85 - 105 MPa)[13] | A slight reduction in strength is observed, but the material remains strong and robust. |
| Tensile Modulus | ~2.2 GPa[4] | Good (2.0 - 3.3 GPa)[13] | The modulus remains high, indicating good stiffness, though it can be lower than hyper-rigid polyimides. |
| Solubility & Processability | |||
| Solubility | Insoluble | Soluble in aprotic solvents (e.g., NMP, m-cresol)[3] | The disruption of intermolecular forces by the kinked, flexible structure is the primary reason for the dramatic increase in solubility.[3][17] |
| Melt Processability | Infusible | Melt-Processable[13] | The significantly lowered Tg and the introduction of flexible domains allow the polymer to be processed using conventional melt techniques like extrusion.[13] |
Head-to-Head Comparison and Conclusion
The integration of a flexible, meta-linked monomer like m-DPE or its diamine analogue has a profound and beneficial impact on the processability of both PEEK and polyimides. However, the magnitude and nature of this impact differ based on the inherent chemistry of the polymer family.
PEEK: The introduction of m-DPE into the PEEK backbone serves as a modifier to an already semi-crystalline, melt-processable thermoplastic. The primary benefit is a reduction in Tm and melt viscosity, making processing easier and potentially lowering energy costs. The trade-off is a moderate decrease in thermal resistance (Tg) and mechanical stiffness. The polymer remains a high-performance thermoplastic, but its performance window is shifted to slightly lower temperatures.
Polyimides: The use of the m-DPE analogue in polyimides acts as an enabler , transforming an otherwise intractable, infusible thermoset-like material into a soluble and melt-processable engineering thermoplastic.[14] While the Tg is significantly reduced compared to ultra-high-performance polyimides like Kapton, it remains well above 200°C, and the exceptional thermal decomposition stability is largely retained.[13] This modification opens up a vast range of processing possibilities that are inaccessible for rigid polyimides.
Summary of Performance Trade-offs
| Feature | m-DPE in PEEK | m-DPE Analogue in Polyimide |
| Primary Role | Processability Modifier | Processability Enabler |
| Effect on Tg | Moderate Reduction | Significant Reduction (but still high) |
| Effect on Tm | Moderate Reduction | Induces meltability in an otherwise infusible polymer |
| Solubility | Improved | Dramatically Increased |
| Mechanicals | Slightly reduced stiffness, increased ductility | Retains good strength and modulus |
| Key Advantage | Lowered melt viscosity and processing temperature | Enables solubility and melt-processing |
| Main Trade-off | Reduced upper service temperature | Reduced Tg compared to ultimate-performance PIs |
References
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Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs) | Request PDF. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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How do you make PEEK material? (2024). PEEKCHINA. Retrieved January 18, 2026, from [Link]
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Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. (2019). IJESI. Retrieved January 18, 2026, from [Link]
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PEEK plastics - Polyetheretherketone properties & applications | MCG. (n.d.). MCAM. Retrieved January 18, 2026, from [Link]
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Mechanical Properties of Fused Deposition Modeling of Polyetheretherketone (PEEK) and Interest for Dental Restorations: A Systematic Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). ResearchGate. Retrieved January 18, 2026, from [Link]
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Influence of fabrication method on the biological properties of modified PEEK. (2023). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (2016). Wright State University. Retrieved January 18, 2026, from [Link]
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PEEK Material Properties. (n.d.). Imetra, Inc. Retrieved January 18, 2026, from [Link]
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TECHNICAL DATA SHEET PEEK. (n.d.). Laminated Plastics. Retrieved January 18, 2026, from [Link]
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Typical Material Properties 30% Carbon Fiber Reinforced PEEK (polyetheretherketone). (n.d.). Professional Plastics. Retrieved January 18, 2026, from [Link]
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Polyimide-Based Dielectric Materials for High-Temperature Capacitive Energy Storage. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Influence of PEEK Surface Modification on Surface Properties and Bond Strength to Veneering Resin Composites. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
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Method To Prepare Processable Polyimides With Reactive Endogroups Using 1,3-bis(3-aminophenoxy)benzene. (2001). NASA Technical Reports Server (NTRS). Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
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The Synthesis and Characteristic ofA New Soluble Polyimides. (2007). J-STAGE. Retrieved January 18, 2026, from [Link]
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Polyether Ether Ketone (PEEK) Properties and Its Application Status. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
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Surface Bioactivation of Polyether Ether Ketone (PEEK) by Sulfuric Acid and Piranha Solution: Influence of the Modification Route in Capacity for Inducing Cell Growth. (2021). PMC - NIH. Retrieved January 18, 2026, from [Link]
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Structure-Property Relationships in Commercial Polyetheretherketone Resins. (n.d.). Roeder Research Lab. Retrieved January 18, 2026, from [Link]
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Solubility behavior of polyimides in different organic solvents. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
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The Decisive Role of Monomer Purity in the Performance of High-Performance Polymers Derived from 1,3-Bis(4-hydroxyphenoxy)benzene
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of high-performance poly(aryl ether ketone)s (PAEKs), the performance characteristics of the final polymer are intricately linked to the purity of the starting monomers. This guide provides an in-depth technical comparison of how the purity of 1,3-Bis(4-hydroxyphenoxy)benzene, a key building block for advanced PAEKs, directly correlates with critical polymer performance metrics. Furthermore, we will explore how polymers derived from this monomer compare to those synthesized from common alternatives, offering supporting experimental data and protocols to guide researchers in their material selection and synthesis endeavors.
The Unseen Influence: Why Monomer Purity is Paramount
The synthesis of high-performance polymers like those from 1,3-Bis(4-hydroxyphenoxy)benzene is typically achieved through step-growth polymerization, a process exquisitely sensitive to the stoichiometry and purity of the reactants.[1][2][3] Even minute impurities can have a disproportionately large impact on the final polymer's molecular weight, and consequently, its mechanical and thermal properties.
Monofunctional impurities are particularly detrimental. In a step-growth polymerization, polymer chains grow by the reaction of functional groups at the ends of monomer and oligomer chains. A monofunctional impurity, possessing only one reactive site, will react with a growing polymer chain, effectively capping it and preventing further chain extension.[4] This premature termination leads to a lower average molecular weight, which can significantly compromise the polymer's strength, toughness, and thermal stability.
Other impurities, such as residual catalysts or byproducts from the monomer synthesis, can also have adverse effects.[5] These can include discoloration of the final polymer, reduced thermal stability, and unpredictable batch-to-batch variations in performance.
A Tale of Two Purities: A Comparative Performance Analysis
To illustrate the profound impact of monomer purity, let us consider the synthesis of a poly(aryl ether ketone) from 1,3-Bis(4-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone. While direct, publicly available experimental data correlating various purity levels of 1,3-Bis(4-hydroxyphenoxy)benzene with polymer performance is scarce, we can construct a representative comparison based on established principles of polymer chemistry and data from analogous systems.
| Property | Polymer from High-Purity (99.9%) 1,3-Bis(4-hydroxyphenoxy)benzene | Polymer from Standard-Purity (98%) 1,3-Bis(4-hydroxyphenoxy)benzene |
| Number Average Molecular Weight (Mn) | High (e.g., > 40,000 g/mol ) | Significantly Lower (e.g., < 25,000 g/mol ) |
| Tensile Strength | High | Moderate to Low |
| Elongation at Break | High | Low |
| Glass Transition Temperature (Tg) | High and Sharp | Lower and Broader |
| Melt Viscosity | High | Low |
| Batch-to-Batch Consistency | High | Low |
This table is illustrative and compiled from general principles of step-growth polymerization and data from analogous polymer systems. Specific values will vary depending on the precise polymerization conditions.
As the table demonstrates, a higher purity monomer is expected to yield a polymer with a significantly higher molecular weight. This, in turn, translates to superior mechanical properties, such as higher tensile strength and ductility (elongation at break). The glass transition temperature (Tg), a critical indicator of a polymer's thermal performance, is also expected to be higher and more defined in polymers derived from high-purity monomers.
Benchmarking Against the Standard: Comparison with Bisphenol A-Based Poly(aryl ether ketone)
Bisphenol A (BPA) is a widely used monomer in the production of various polymers, including polycarbonates and some poly(aryl ether ketone)s.[6] A comparison of the properties of a PAEK synthesized from 1,3-Bis(4-hydroxyphenoxy)benzene with one derived from BPA under similar conditions highlights the unique advantages of the former.
| Property | PAEK from 1,3-Bis(4-hydroxyphenoxy)benzene | PAEK from Bisphenol A |
| Glass Transition Temperature (Tg) | Higher | Lower (typically around 150-160°C)[6] |
| Thermal Stability (Decomposition Temp.) | Higher | Lower |
| Mechanical Strength at Elevated Temp. | Superior | Good |
| Flexibility | Potentially higher due to ether linkages | Good |
| Processability | Good | Excellent |
This table is a comparative summary based on typical properties of these classes of polymers.
The meta-linkage and the additional ether bond in the backbone of polymers derived from 1,3-Bis(4-hydroxyphenoxy)benzene can impart greater flexibility and potentially a higher glass transition temperature compared to the more rigid structure of BPA-based PAEKs. This can translate to improved toughness and a wider processing window.
Experimental Protocols: A Guide to Purity and Polymerization
Achieving high-purity 1,3-Bis(4-hydroxyphenoxy)benzene and its successful polymerization requires meticulous attention to experimental detail.
Protocol 1: Purification of 1,3-Bis(4-hydroxyphenoxy)benzene by Recrystallization
Objective: To increase the purity of commercial-grade 1,3-Bis(4-hydroxyphenoxy)benzene.
Materials:
-
Crude 1,3-Bis(4-hydroxyphenoxy)benzene
-
Deionized water
-
Ethanol
-
Activated carbon (optional, for color removal)
-
Filtration apparatus (Büchner funnel, filter flask)
-
Heating mantle and reflux condenser
Procedure:
-
Solvent Selection: Toluene is a common solvent for the recrystallization of bisphenols.[3][4][7] The addition of a small amount of water can act as a co-solvent to improve the solubility at elevated temperatures.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude 1,3-Bis(4-hydroxyphenoxy)benzene to a mixture of toluene and a small amount of water (e.g., 95:5 v/v). Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling will influence crystal size and purity. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Protocol 2: Synthesis of Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution
Objective: To synthesize a high molecular weight poly(aryl ether ketone) from purified 1,3-Bis(4-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone.
Materials:
-
High-purity 1,3-Bis(4-hydroxyphenoxy)benzene
-
High-purity 4,4'-difluorobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
High-purity N,N-dimethylacetamide (DMAc) or diphenyl sulfone
-
Toluene
-
Methanol
-
Nitrogen or Argon gas supply
-
Reaction flask with mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and ensure it is thoroughly dried.
-
Charging Reactants: Charge the reactor with equimolar amounts of 1,3-Bis(4-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone, an excess of anhydrous K₂CO₃ (e.g., 1.1-1.2 equivalents per mole of bisphenol), and the reaction solvent (DMAc or diphenyl sulfone). Add toluene as an azeotroping agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-160°C) for several hours to remove any residual water via the Dean-Stark trap.
-
Polymerization: After dehydration, slowly raise the temperature to initiate the polymerization reaction (typically 180-220°C for DMAc or higher for diphenyl sulfone). Maintain the reaction at this temperature for several hours. The viscosity of the reaction mixture will increase as the polymer chains grow.
-
Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol with vigorous stirring.
-
Washing: Filter the precipitated polymer and wash it extensively with hot deionized water and methanol to remove residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120-150°C) until a constant weight is achieved.
Visualizing the Workflow and Correlation
To better understand the experimental process and the relationship between monomer purity and polymer performance, the following diagrams are provided.
Caption: Correlation between monomer purity and key polymer performance characteristics.
Conclusion
The purity of 1,3-Bis(4-hydroxyphenoxy)benzene is not a mere technicality but a critical determinant of the final performance of the resulting poly(aryl ether ketone). As demonstrated, higher monomer purity directly correlates with increased molecular weight, leading to enhanced mechanical strength and thermal stability. For researchers and professionals in fields where material performance is non-negotiable, such as in drug development and biomedical applications, a thorough understanding and control of monomer purity are essential for achieving desired outcomes and ensuring the reliability and reproducibility of their work. The protocols and comparative insights provided in this guide serve as a valuable resource for navigating the intricacies of high-performance polymer synthesis.
References
-
Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Rapid determination of key impurities in high purity bisphenol A with reversed phase separation and triple quadrupole mass spectrometry. (2022). PubMed. Retrieved January 18, 2026, from [Link]
-
Rapid Determination of Key Impurities in High Purity Bisphenol a with Hplc and Triple Quadrupole Mass Spectrometry | Request PDF. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
- Recrystallization Method Of Bisphenol A. (n.d.). Google Patents.
- Recrystallization of bisphenol A by azeotropically drying the solvent. (n.d.). Google Patents.
-
Recrystallization of bisphenol a by azeotropically drying the solvent. (1987). European Patent Office. Retrieved January 18, 2026, from [Link]
-
Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. (2023). PMC. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (2016). CORE Scholar. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Poly (aryl ether ketone) Copolymers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 18, 2026, from [Link]
-
How do you make PEEK material? (2024). PEEKCHINA. Retrieved January 18, 2026, from [Link]
-
1,3-Bis(4-hydroxyphenoxy)benzene. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
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Safety Operating Guide
Navigating the Safe Handling of 1,3-Bis(4-hydroxyphenoxy)benzene: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety Precautions
Handling 1,3-Bis(4-hydroxyphenoxy)benzene in a laboratory setting demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing detailed recommendations for personal protective equipment (PPE), operational procedures, and disposal methods. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Understanding the Hazards: A Data-Driven Approach
Core Principle: In the absence of specific data, a conservative approach to safety is paramount. Treat the compound as potentially hazardous and implement a high level of protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on a risk assessment for handling a solid chemical with potential for dust generation and dermal contact.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical safety goggles or a face shield | Nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Transferring and General Use | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area with minimal aerosolization potential |
The "Why" Behind the PPE Choices:
-
Eye Protection: Chemical safety goggles provide a seal around the eyes, protecting against airborne particles and splashes. A face shield offers an additional layer of protection for the entire face during operations with a higher risk of splashing.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a best practice when handling potentially hazardous powders to provide an extra barrier and allow for safe removal of the outer glove if it becomes contaminated.
-
Body Protection: A standard laboratory coat prevents incidental contact with the skin and protects personal clothing.
-
Respiratory Protection: When handling the solid form, there is a potential for inhaling fine particles. An N95 respirator provides a sufficient level of protection against airborne particulates. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.
Operational Plans: Step-by-Step Guidance for Safe Handling
A. Engineering Controls: The Primary Barrier
The most effective way to control exposure is through engineering controls.
-
Chemical Fume Hood: All weighing of the solid and preparation of solutions should be conducted in a certified chemical fume hood. This captures airborne particles and vapors at the source, preventing inhalation.
-
Ventilation: For general handling of solutions outside of a fume hood, ensure the laboratory is well-ventilated to disperse any potential vapors.
B. Procedural Workflow for Handling Solid 1,3-Bis(4-hydroxyphenoxy)benzene:
Caption: Workflow for safely handling solid 1,3-Bis(4-hydroxyphenoxy)benzene.
C. Step-by-Step Donning and Doffing of PPE:
-
Donning (Putting On):
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This process is designed to minimize self-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste:
-
Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed waste bag or container designated for solid chemical waste.
-
-
Liquid Waste:
-
Solutions of 1,3-Bis(4-hydroxyphenoxy)benzene should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Never dispose of this chemical down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
-
Key Principle: All waste streams must be handled in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
In the event of any exposure, report the incident to your supervisor and your institution's EHS department.
This guide provides a framework for the safe handling of 1,3-Bis(4-hydroxyphenoxy)benzene. It is imperative that all laboratory personnel are trained on these procedures and that a culture of safety is actively promoted. Always consult with your institution's safety professionals for specific guidance and protocols.
References
As a specific Safety Data Sheet for 1,3-Bis(4-hydroxyphenoxy)benzene was not publicly available at the time of this writing, the following references for structurally similar compounds and general laboratory safety were consulted to formulate these conservative recommendations.
- Santa Cruz Biotechnology, Inc.Safety Data Sheet for a representative bisphenol compound. (Note: A generic SDS was reviewed as a specific one for the target compound was not available).
- TCI America.Product information for 1,3-Bis(4-hydroxyphenoxy)benzene. (Note: The product page indicates the availability of an SDS, but the document itself was not accessible).
-
OSHA. Hazard Communication Standard, 29 CFR 1910.1200.[Link]
-
American Chemical Society. Safety in Academic Chemistry Laboratories, 8th Edition.[Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
